molecular formula C18H16N4O3S2 B2679261 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid CAS No. 302950-92-1

4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid

Cat. No.: B2679261
CAS No.: 302950-92-1
M. Wt: 400.47
InChI Key: SCTFJLUEONMVJT-FOYOAPBKSA-N
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Description

The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It also contains a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . The compound also appears to have an imine group (C=N), a common feature in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (from the benzoic acid and thiadiazole components) and potentially some degree of polarity due to the presence of the carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically quite reactive and can undergo a variety of reactions . The thiadiazole ring might also participate in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar carboxylic acid group and the aromatic regions .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related compounds often aims at developing molecules with significant antimicrobial or anticancer properties. For example, compounds featuring the thiadiazole and thiazolidinone scaffolds have been synthesized and evaluated for their biological activities. Dabholkar and Tripathi (2011) explored the antibacterial activity of isochromene and isoquinoline derivatives, revealing the potential of such compounds against various bacterial strains, including gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011). Similarly, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Photovoltaic and Photocatalytic Applications

The incorporation of thiadiazole and thiazolidinone units into conjugated systems has been investigated for photovoltaic applications. Yang et al. (2016) conducted a systematic study on the influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, highlighting the role of these moieties in improving light-harvesting ability and cell stability (Yang et al., 2016). This suggests potential research applications of the discussed compound in the development of efficient and stable dye-sensitized solar cells.

Anticancer Activity

The search for novel anticancer agents also benefits from the study of thiazolidinone derivatives. Havrylyuk et al. (2010) screened several 4-thiazolidinones with benzothiazole moiety for antitumor activity, identifying compounds with promising activity against various cancer cell lines (Havrylyuk et al., 2010). This underlines the importance of synthesizing and studying compounds like 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid for their potential anticancer applications.

Mechanism of Action

Without specific context (such as a biological target or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific data, it’s hard to comment on its toxicity or other hazards .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

4-[(E)-[(2E)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-3-9-22-15(23)13(10-11-5-7-12(8-6-11)16(24)25)26-18(22)19-17-21-20-14(4-2)27-17/h3,5-8,10H,1,4,9H2,2H3,(H,24,25)/b13-10+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTFJLUEONMVJT-FOYOAPBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)/N=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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